[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Overview
Description
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid: is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of expanding our understanding of biochemical systems .
Mode of Action
It is known that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Pharmacokinetics
Its bioavailability, how it is distributed within the body, how it is metabolized, and how it is excreted, are areas of ongoing research .
Result of Action
As a unique chemical, it is provided to researchers to help expand our understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid typically involves the reaction of 4-hydroxyphenylacetic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst . The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acidic catalysts such as or
Solvent: Organic solvents like or
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Batch or continuous flow reactors
- Optimized reaction conditions to maximize yield and purity
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions: [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
- Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
- Reduction: Reduction reactions can yield alcohol derivatives.
- Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
- Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
- Substitution reagents: Halogenating agents, nucleophiles
Major Products:
- Oxidation products: Ketones, aldehydes
- Reduction products: Alcohols
- Substitution products: Various substituted phenylacetic acids
Scientific Research Applications
Chemistry:
- Intermediate in organic synthesis: Used as a building block for the synthesis of more complex molecules.
- Fluorinated compounds: Its trifluoroethoxy group makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
- Drug development: Potential use in the synthesis of drug candidates due to its unique chemical properties.
- Biological studies: Used in research to study the effects of fluorinated compounds on biological systems.
Industry:
- Material science: Utilized in the development of new materials with specific properties.
- Agrochemicals: Used in the synthesis of herbicides and pesticides.
Comparison with Similar Compounds
- [4-(2,2,2-Trifluoroethoxy)phenyl]propionic acid
- [4-(2,2,2-Trifluoroethoxy)phenyl]butyric acid
- [4-(2,2,2-Trifluoroethoxy)phenyl]methanol
Comparison:
- Unique properties: The acetic acid moiety in [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid provides unique reactivity compared to its propionic and butyric acid analogs.
- Applications: While all these compounds are used in organic synthesis, the specific applications may vary based on their functional groups and reactivity.
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATMYZYLWFIMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599140 | |
Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170361-35-0 | |
Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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